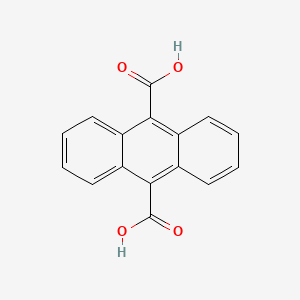

9,10-Anthracenedicarboxylic acid

Description

Significance of Aromatic Dicarboxylic Acids in Materials Science and Photochemistry

Aromatic dicarboxylic acids are a class of organic compounds that have at least one aromatic ring and two carboxyl functional groups. grnjournal.us They are of great industrial importance and are widely used in the production of polymers, dyes, and pharmaceuticals. grnjournal.us Their rigid structures and ability to form strong, directional hydrogen bonds make them ideal candidates for constructing well-ordered, crystalline materials.

In materials science, these acids are fundamental components in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The dicarboxylic acid moieties act as linkers, connecting metal ions or organic nodes to create porous, high-surface-area materials. These materials are at the forefront of research for applications in gas storage, separation, and catalysis.

The photochemical behavior of aromatic systems is another area of intense study. The extended π-systems of aromatic dicarboxylic acids allow them to absorb and emit light, making them suitable for applications in fluorescent sensors, organic light-emitting diodes (OLEDs), and photocatalysis. The specific properties can be tuned by modifying the aromatic core or the position of the carboxylic acid groups.

Historical Context of Anthracene (B1667546) Derivatives in Chemical Research

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, was first discovered in coal tar in 1832. chemicalbook.comwikipedia.org Its derivatives have since played a pivotal role in the development of synthetic dyes and photochemistry. chemicalbook.comrroij.com A notable early application was the synthesis of alizarin, a vibrant red dye. chemicalbook.comwikipedia.org

The study of anthracene and its derivatives has led to significant advancements in understanding photochemical reactions. rroij.com For instance, the photodimerization of anthracene upon exposure to sunlight was one of the earliest observed photochemical reactions. This reactivity has been harnessed in the development of photoresponsive materials. Over the years, research has expanded to explore the diverse applications of anthracene derivatives in areas such as organic electronics, chemosensors, and medicinal chemistry. rroij.comresearchgate.net

Overview of Key Research Areas Pertaining to 9,10-Anthracenedicarboxylic Acid

The unique structural and photophysical properties of this compound have made it a focal point of several key research areas:

Structure

3D Structure

Properties

IUPAC Name |

anthracene-9,10-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFGHPKPHFUHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20410925 | |

| Record name | 9,10-Anthracenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20410925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73016-08-7 | |

| Record name | 9,10-Anthracenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20410925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73016-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9,10 Anthracenedicarboxylic Acid

Oxidation-Carboxylation Routes

The synthesis of 9,10-anthracenedicarboxylic acid can be achieved through the oxidation of anthracene (B1667546) followed by a carboxylation reaction. This can be approached through either multi-step protocols or direct oxidation methods.

Multi-Step Oxidation and Carboxylation Protocols

One documented multi-step method involves an initial reaction of anthracene to form an intermediate, which is then further processed. In this procedure, anthracene is dissolved in a solution of hydrogen bromide and acetic acid. Trioxymethylene and N,N,N-trimethyl-1-tetradecyl ammonium (B1175870) bromide are added, and the reaction proceeds under a nitrogen atmosphere to yield a first intermediate. This intermediate is subsequently dissolved in dimethyl sulfoxide, and a mixed solution of sodium ethoxide and 2-nitropropane (B154153) is added dropwise. The second intermediate obtained after chromatographic separation leads to the final product.

Direct Oxidation of Anthracene Precursors

Direct oxidation methods offer a more streamlined approach. While specific details on the direct oxidation of anthracene to this compound are not extensively detailed in the provided search results, the general principle involves the oxidation of the anthracene core to introduce carboxylic acid functionalities at the 9 and 10 positions.

Lithiation-Carboxylation Approaches

A prominent and widely utilized method for synthesizing this compound involves a lithiation-carboxylation sequence. This approach is favored for its efficiency and control over the regiochemistry of carboxylation.

Formation of Dilithium (B8592608) Intermediates from Halogenated Anthracenes

This method typically starts with 9,10-dibromoanthracene (B139309) as the precursor. patsnap.comgoogle.com The synthesis is carried out in an anhydrous solvent, commonly diethyl ether. N-butyllithium is added to the solution of 9,10-dibromoanthracene, which results in the formation of a dilithium intermediate. This step is often performed at very low temperatures, such as -78°C, to ensure the stability of the organolithium species. patsnap.comgoogle.com

Carbon Dioxide Quenching Techniques

Once the dilithium intermediate is formed, it is quenched with carbon dioxide (CO2), often in the form of dry ice. patsnap.comgoogle.com This step introduces the carboxylic acid groups at the 9 and 10 positions of the anthracene core, yielding the desired this compound. The final product is then typically purified by recrystallization from polar aprotic solvents.

Table 1: Key Reagents and Conditions for Lithiation-Carboxylation

| Starting Material | Reagent | Solvent | Temperature | Quenching Agent |

| 9,10-Dibromoanthracene | n-Butyllithium | Anhydrous Diethyl Ether | -78°C | Carbon Dioxide (Dry Ice) |

Oxidation of Aldehyde Precursors

An alternative synthetic route involves the oxidation of 9,10-anthracenedicarboxaldehyde. This method provides a direct conversion of the aldehyde functional groups to carboxylic acids. A general method for this type of transformation involves using an oxidizing agent in a suitable solvent system. For instance, a described synthesis for a similar compound, 9-anthracenecarboxylic acid, utilizes 9-anthraldehyde (B167246) as the starting material. patsnap.comgoogle.com The reaction is carried out in the presence of an oxidizing agent, an auxiliary agent, and a pH buffer. patsnap.comgoogle.com After the reaction is complete, the solvent is removed, the pH is adjusted, and the product is extracted. patsnap.comgoogle.com A specific example for the synthesis of 9-anthracenecarboxylic acid from 9-anthraldehyde involves using sodium chlorite (B76162) as the oxidizing agent in an isopropanol (B130326)/water solvent system with 2-methyl-2-butene (B146552) and sodium dihydrogen phosphate (B84403). patsnap.com This suggests that similar conditions could be applied to the oxidation of 9,10-anthracenedicarboxaldehyde. Another reported method for the oxidation of aldehydes to carboxylic acids involves photocatalysis using a water-soluble photosensitizer and visible light irradiation. chemicalbook.com

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Key Steps | Advantages |

| Oxidation-Carboxylation | Anthracene | Multi-step oxidation and carboxylation | Utilizes a readily available starting material. |

| Lithiation-Carboxylation | 9,10-Dibromoanthracene | Formation of dilithium intermediate, CO2 quenching | High efficiency and regioselectivity. |

| Oxidation of Aldehyde | 9,10-Anthracenedicarboxaldehyde | Direct oxidation of aldehyde groups | Potentially milder reaction conditions. |

Oxidizing Agent and pH Buffer System Methodologies

The synthesis of anthracenecarboxylic acids can be achieved through the oxidation of a suitable precursor. While specific, detailed protocols for the direct synthesis of this compound using a defined oxidizing agent and pH buffer system are not extensively detailed in readily available literature, the principles can be inferred from related syntheses. For instance, the synthesis of the related compound, 9-anthracenecarboxylic acid, utilizes an oxidizing agent in conjunction with a pH buffer. In these methods, a precursor like 9-anthracene formaldehyde (B43269) is reacted under the influence of an oxidant, with a pH buffer present to maintain optimal reaction conditions and minimize by-products.

A common approach for forming carboxylic acids from aldehydes involves a Pinnick-type oxidation. In a typical procedure for a related mono-carboxylic acid, sodium chlorite (NaClO₂) acts as the oxidizing agent, while a phosphate buffer, such as sodium dihydrogen phosphate (NaH₂PO₄), is used to maintain a mildly acidic pH. This control is crucial to prevent side reactions and ensure a high yield of the desired carboxylic acid. The reaction is often carried out in a solvent system like isopropanol and water. After the oxidation is complete, adjusting the pH to a more acidic range (e.g., pH 1-5) facilitates the precipitation and isolation of the final product. While this example pertains to a different isomer, the fundamental roles of the oxidizing agent and pH buffer are directly applicable to the synthesis of dicarboxylic acids from appropriate dialdehyde (B1249045) precursors.

One documented route to this compound involves the lithiation of 9,10-dibromoanthracene followed by carboxylation with carbon dioxide (CO₂). mdpi.com This method, however, bypasses the direct oxidation of an anthracene core to form the carboxyl groups. Another described synthesis involves the oxidation of anthracene followed by a carboxylation reaction, underscoring the importance of oxidation as a key step. mdpi.com

Catalyst-Mediated Oxidation Strategies

Catalyst-mediated oxidation offers an alternative pathway for the synthesis of anthracene derivatives. Transition metals are often employed to facilitate such transformations. While specific examples detailing the direct catalytic oxidation of anthracene to this compound are sparse, related reactions highlight the potential of this approach. For instance, zinc- and ruthenium-based catalysts have been successfully used in the synthesis of other 9,10-disubstituted anthracene derivatives.

These catalytic cycles often involve the activation of C-H bonds or other functional groups on the anthracene core, followed by an oxidative step. The choice of catalyst and oxidant is critical and can direct the reaction towards a specific product. The development of a selective and efficient catalytic system for the direct oxidation of the 9 and 10 positions of anthracene to carboxylic acids remains a significant synthetic challenge.

Solvothermal Synthesis of Anthracene-Based Ligands

This compound (often abbreviated as H₂ADC) is extensively used as an organic linker in the solvothermal synthesis of metal-organic frameworks (MOFs) and coordination polymers. vt.edumdpi.com Solvothermal synthesis is a method where crystallization is performed in a sealed vessel at temperatures above the boiling point of the solvent. mdpi.com This technique is particularly effective for producing highly ordered, crystalline materials like MOFs. mdpi.com

In a typical solvothermal synthesis involving H₂ADC, the dicarboxylic acid and a metal salt (e.g., nitrates of lanthanides like Eu³⁺ or transition metals like Ni²⁺) are dissolved in a high-boiling point solvent, commonly N,N-dimethylformamide (DMF). vt.edu The mixture is sealed in a vial or autoclave and heated for an extended period (e.g., 48-72 hours) at temperatures ranging from 105°C to 180°C. vt.edu During this process, the H₂ADC deprotonates to form the 9,10-anthracenedicarboxylate (ADC) linker, which then coordinates with the metal ions to build a one-, two-, or three-dimensional network. vt.edu The resulting MOFs often exhibit high porosity, thermal stability, and interesting luminescent properties derived from the anthracene unit. vt.edumdpi.com

| Parameter | Typical Conditions for Solvothermal MOF Synthesis with H₂ADC |

| Reactants | This compound (H₂ADC), Metal Salt (e.g., Eu(NO₃)₃, Ni(NO₃)₂) |

| Solvent | N,N-dimethylformamide (DMF), sometimes with water |

| Temperature | 105°C - 180°C |

| Time | 48 - 72 hours |

| Product | Crystalline Metal-Organic Framework (MOF) |

This table presents a generalized summary of conditions reported in the literature. vt.edu

Fundamental Molecular and Supramolecular Interactions of 9,10 Anthracenedicarboxylic Acid

Conformational Analysis and Dihedral Angle Investigations

The spatial arrangement of the carboxyl groups relative to the central anthracene (B1667546) core in 9,10-anthracenedicarboxylic acid (9,10-ADC) is a critical determinant of its molecular properties and interactions. Steric hindrance between the peri-hydrogens of the anthracene ring and the carboxylic acid groups at the 9 and 10 positions forces the carboxyl groups out of the plane of the aromatic system.

In its lowest-energy ground state, this compound adopts a non-planar conformation. Computational studies involving full geometry optimization have revealed that the dihedral angles of the carboxyl groups with respect to the anthracene ring are approximately 56.6°. This significant twist is a direct consequence of the steric strain that would arise if the bulky carboxyl groups were coplanar with the aromatic core. This non-planar arrangement minimizes repulsive forces and stabilizes the molecule's ground-state geometry.

The conformational characteristics of anthracenedicarboxylic acids are highly dependent on the substitution pattern of the carboxyl groups on the anthracene framework. In contrast to the 9,10-isomer, the 1,4- and 2,6-anthracenedicarboxylic acid isomers exhibit a greater degree of planarity.

For both 1,4-ADC and 2,6-ADC, the most energetically favorable conformations feature dihedral angles of 0°, indicating that the carboxylic acid groups are coplanar with the anthracene moiety. This planarity allows for more extensive π-conjugation across the molecule. The energy barrier for the full rotation of a carboxylic acid group is also influenced by its position. For instance, the rotational barrier for a carboxyl group in 1,4-ADC is approximately 5.5 kcal/mol, which is lower than the roughly 8 kcal/mol barrier in 2,6-ADC. The distinct conformational preference of 9,10-ADC, with its non-planar structure, highlights the profound impact of substituent positioning on the molecule's three-dimensional shape and flexibility. This structural difference also has implications for the photophysical properties of these isomers, with 9,10-ADC showing a red-shifted absorption spectrum compared to its more planar counterparts due to the altered electronic landscape.

Table 1: Ground-State Dihedral Angles and Rotational Barriers for Anthracenedicarboxylic Acid Isomers

| Compound | Substituent Positions | Ground-State Dihedral Angle | Rotational Barrier (kcal/mol) |

| This compound | 9,10 | ~56.6° | Not reported |

| 1,4-Anthracenedicarboxylic Acid | 1,4 | 0° | ~5.5 |

| 2,6-Anthracenedicarboxylic Acid | 2,6 | 0° | ~8 |

Hydrogen Bonding Networks and Dimerization Equilibria

The carboxylic acid functional groups of this compound are pivotal in directing its supramolecular assembly through the formation of hydrogen bonds. These non-covalent interactions are fundamental to the structure of the compound in the solid state and its behavior in solution.

In the solution phase, this compound is expected to exist in a dynamic equilibrium between its monomeric and dimeric forms. The extent of dimerization is highly dependent on the concentration of the solute and the nature of the solvent. Studies on the related compound, 9-anthracenecarboxylic acid, have shown that it readily forms hydrogen-bonded dimers in solution. researchgate.net The equilibrium for this monomer-dimer interconversion is sensitive to concentration, with the proportion of the dimeric species increasing as the concentration of the acid in the solution rises. researchgate.net It can be inferred that this compound behaves similarly, with higher concentrations favoring the formation of hydrogen-bonded dimers. The choice of solvent also plays a crucial role; in non-polar, aprotic solvents, dimerization is generally more favorable, whereas polar, protic solvents can compete for hydrogen bonding sites and may disrupt the formation of dimers.

The formation of hydrogen-bonded dimers of this compound can be monitored using various spectroscopic techniques. In infrared (IR) spectroscopy, the O-H stretching vibration of the carboxylic acid group is a particularly sensitive probe of hydrogen bonding. In the monomeric form, this vibration typically appears as a relatively sharp band. Upon dimerization, this band becomes significantly broadened and shifts to a lower frequency (lower wavenumber), which is a characteristic feature of the strong hydrogen bonds within the cyclic dimer structure.

Fluorescence spectroscopy also provides evidence for dimerization. For anthracenecarboxylic acids, the formation of dimers in solution can lead to the appearance of a new, broad, and structureless emission band at longer wavelengths (a red-shift) compared to the emission of the monomer. researchgate.net This new emission is often attributed to an excimer-like state, which is formed upon excitation of the dimer. The intensity of this long-wavelength emission is expected to increase with increasing concentration, corresponding to the higher population of the dimeric species. researchgate.net

Table 2: Spectroscopic Signatures for Monomer vs. Dimer of Anthracenecarboxylic Acids

| Spectroscopic Technique | Monomer Signature | Dimer Signature |

| Infrared (IR) Spectroscopy | Sharp O-H stretching band | Broad, red-shifted O-H stretching band |

| Fluorescence Spectroscopy | Structured emission at shorter wavelengths | Broad, structureless emission at longer wavelengths (red-shifted) |

Intermolecular Interactions and Crystal Packing Effects

The supramolecular architecture of this compound in the solid state is dictated by a combination of intermolecular forces. These non-covalent interactions are crucial in determining the crystal packing, which in turn influences the material's physical and chemical properties, including its photoreactivity.

π-π Stacking Interactions in Crystalline Phases

The planar and aromatic nature of the anthracene core in this compound (H2ADC) facilitates significant π-π stacking interactions in its crystalline forms. sigmaaldrich.comalfa-chemistry.com These interactions are a defining feature of its solid-state structure, where the anthracene moieties of adjacent molecules arrange themselves in a face-to-face or offset fashion. This stacking is driven by the favorable interaction between the electron-rich π-systems of the aromatic rings. nih.gov

Interactive Table:

Table 1: Characteristics of π-π Stacking in Anthracene Derivatives| Feature | Description | Reference |

|---|---|---|

| Driving Force | Interaction between electron-rich π-systems of aromatic rings. | nih.gov |

| Arrangement | Typically face-to-face or offset stacking of anthracene cores. | nih.gov |

| Typical Separation | Can range from approximately 3.33 to 3.48 Å in related derivatives. | nih.gov |

| Influence | Contributes to crystal stability and affects material properties like luminescence. | sigmaaldrich.comalfa-chemistry.com |

C-H···O and C-H···π Interactions in Supramolecular Assembly

Beyond π-π stacking, the supramolecular assembly of this compound is further directed by weaker, yet significant, hydrogen bonding interactions. These include C-H···O and C-H···π interactions, which play a crucial role in the three-dimensional organization of the molecules in the crystal.

The carboxylic acid groups provide hydrogen bond donors (O-H) and acceptors (C=O), leading to the formation of robust hydrogen-bonded dimers. However, the aromatic C-H groups can also act as weak hydrogen bond donors, interacting with the oxygen atoms of the carboxyl groups of neighboring molecules (C-H···O).

Furthermore, the aromatic C-H groups can interact with the electron-rich π-faces of the anthracene rings of adjacent molecules, an interaction known as a C-H···π interaction. The interplay between these various non-covalent forces, including hydrogen bonding and π-π stacking, dictates the final crystal packing arrangement. The presence of multiple interaction types allows for the formation of complex and well-defined supramolecular structures.

Role of Packing in Photoreactivity and Disorder

The specific arrangement of molecules in the crystal lattice, or crystal packing, has a profound impact on the photoreactivity of anthracene derivatives. For a [4+4] photodimerization reaction to occur in the solid state, the anthracene rings of adjacent molecules must be positioned in a suitable orientation and proximity.

Studies on related anthracene carboxylic acid derivatives have shown that changes in crystal packing can completely suppress photoreactivity. For example, substitutions at the 10-position of 9-anthracene carboxylic acid can alter the packing motif and prevent the photodimerization reaction. figshare.comresearchgate.net This highlights the critical role of topochemical control, where the crystal structure pre-organizes the molecules for a specific reaction pathway.

The process of photoreaction within a crystal can also introduce disorder. As reactant molecules are converted to photoproducts, the local molecular environment changes, which can lead to an increase in lattice strain and disorder. researchgate.net In the case of β-9-anthracenecarboxylic acid, photoirradiation leads to a more disordered lattice, which can be attributed to the formation of multiple product configurations. researchgate.net This disorder can be observed as an increase in the peak widths in diffraction studies during the course of the photoreaction. researchgate.net

Interactive Table:

Table 2: Influence of Crystal Packing on Photoreactivity| Factor | Influence on Photoreactivity | Example | Reference |

|---|---|---|---|

| Molecular Orientation | Must allow for appropriate alignment of reactive centers (anthracene rings). | Changes in packing due to substitution can halt photoreactivity. | figshare.comresearchgate.net |

| Proximity | Reactant molecules need to be within a certain distance for the reaction to occur. | Unfavorable packing can prevent the [4+4] photodimerization. | researchgate.net |

| Reaction-Induced Disorder | The formation of photoproducts can disrupt the crystal lattice. | Increased peak widths in diffraction patterns during photoreaction of β-9-anthracenecarboxylic acid. | researchgate.net |

Advanced Spectroscopic Characterization of 9,10 Anthracenedicarboxylic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within a molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups present in 9,10-Anthracenedicarboxylic acid. The spectrum is largely defined by the vibrations of the carboxylic acid groups and the aromatic anthracene (B1667546) core.

The presence of the carboxylic acid moiety gives rise to several distinct and identifiable absorption bands. A very broad O–H stretching band is typically observed in the region of 2500–3300 cm⁻¹. libretexts.orglibretexts.org This broadening is a characteristic result of intermolecular hydrogen bonding between the carboxylic acid groups. The carbonyl (C=O) stretching vibration appears as a strong, sharp band, generally between 1760 cm⁻¹ and 1690 cm⁻¹. libretexts.orglibretexts.org Additionally, the C–O stretching and O–H bending vibrations provide further confirmation, with bands appearing in the ranges of 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹ / 950–910 cm⁻¹, respectively. libretexts.orglibretexts.org

The aromatic anthracene backbone contributes its own set of characteristic peaks. Aromatic C–H stretching vibrations are typically found in the 3100–3000 cm⁻¹ region. libretexts.org In-ring carbon-carbon (C–C) stretching vibrations produce a series of bands in the 1600–1400 cm⁻¹ range. libretexts.org The specific pattern of these bands can be complex but is characteristic of the substituted anthracene ring system.

Table 1: Characteristic FT-IR Absorption Ranges for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O–H Stretch | 2500–3300 (Broad) |

| Carboxylic Acid | C=O Stretch | 1760–1690 (Strong) |

| Carboxylic Acid | C–O Stretch | 1320–1210 |

| Carboxylic Acid | O–H Bend | 1440–1395 and 950–910 |

| Aromatic Ring | C–H Stretch | 3100–3000 |

| Aromatic Ring | C–C Stretch (in-ring) | 1600–1400 |

Data sourced from general spectroscopic tables for functional groups. libretexts.orglibretexts.org

The technique can monitor intramolecular vibrations (internal motions) as well as lattice phonons (intermolecular vibrations), which provides direct insight into intermolecular interactions in the solid state. researchgate.net The high symmetry of the 9,10-disubstituted anthracene core would result in a Raman spectrum with distinct, well-defined peaks corresponding to the symmetric vibrations of the aromatic rings. The introduction of chirality into similar anthracene structures has been shown to give rise to Raman Optical Activity (ROA), which is the difference in Raman scattering intensity for right and left circularly polarized light. nih.gov While this compound itself is not chiral, this highlights the sensitivity of Raman techniques to the detailed molecular structure of anthracene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and three-dimensional structure of organic molecules by probing the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive confirmation of the structure of this compound by mapping the chemical environment of every proton in the molecule. The symmetrical nature of the compound simplifies its ¹H NMR spectrum.

The protons of the two carboxylic acid groups (–COOH) are expected to produce a single signal, typically a broad singlet, in the downfield region of the spectrum, often above 10 ppm. For example, in the related compound 4,4'-(9,10-anthracenediyl)dibenzoic acid, the carboxylic acid protons appear as a singlet at δ 11.47 ppm. rsc.org

The eight protons attached to the anthracene core are chemically equivalent in pairs due to the molecule's symmetry. This results in two distinct signals for the aromatic protons. These signals typically appear as multiplets or distinct doublets in the range of δ 7.0–9.0 ppm. In the aforementioned 4,4'-(9,10-anthracenediyl)dibenzoic acid, the aromatic protons on the anthracene core appear as two doublets at δ 8.72 ppm and δ 7.69 ppm. rsc.org The integration of these signals would correspond to a 2H:4H:4H ratio (or 1H:2H:2H when simplified), confirming the number of protons in each unique environment and thus verifying the molecular structure.

Table 2: ¹H NMR Chemical Shifts for a 9,10-Anthracene Dicarboxylic Acid Derivative

| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| 4,4'-(9,10-anthracenediyl)dibenzoic acid | Carboxylic Acid (2H) | 11.47 | Singlet |

| 4,4'-(9,10-anthracenediyl)dibenzoic acid | Aromatic (4H) | 8.72 | Doublet |

| 4,4'-(9,10-anthracenediyl)dibenzoic acid | Aromatic (4H) | 7.69 | Doublet |

Data is for 4,4'-(9,10-anthracenediyl)dibenzoic acid in Chloroform-d. rsc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insight into its conjugation and chromophoric properties.

Steady-state absorption spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, reveals the electronic transitions within the π-conjugated system of the anthracene core. Anthracene and its derivatives are known for their characteristic absorption spectra, which feature multiple distinct bands corresponding to π-π* transitions.

The absorption spectrum of the parent anthracene molecule shows a series of well-defined vibronic bands. For anthracene derivatives, the position and intensity of these bands can be modulated by the attached functional groups. Studies on the closely related anthracene-9-carboxylic acid (ANCA) show distinct absorption maxima in the UV-A and violet regions of the spectrum. researchgate.net These absorptions are attributed to electronic transitions within the aromatic system. Theoretical studies on other anthracene-based dyes also show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to these transitions, with the energy gap between them determining the absorption wavelength. researchgate.net For this compound, the electronic transitions are primarily located on the anthracene ring system, and the spectrum is expected to show the characteristic structured absorption profile of an anthracene chromophore.

Table 3: Electronic Absorption Maxima for an Anthracene Carboxylic Acid Derivative

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| Anthracene-9-carboxylic acid | Water | 333 |

| Anthracene-9-carboxylic acid | Water | 345 |

Data is for a 2.0 × 10⁻⁶ M solution of Anthracene-9-carboxylic acid. researchgate.net

Steady-State Emission Spectroscopy for Luminescent Properties

Steady-state emission spectroscopy is a fundamental technique for characterizing the luminescent properties of this compound and its derivatives. sigmaaldrich.comsigmaaldrich.com Due to its large conjugated π-system, ADC is a building block for developing fluorescent materials. sigmaaldrich.comsigmaaldrich.com The emission spectra provide insights into the nature of the emissive excited states and are sensitive to the molecular environment.

The fluorescence of anthracene derivatives is characterized by structured emission bands. horiba.com For instance, 9-anthracenecarboxylic acid (a closely related compound) exhibits an emission maximum at 411 nm when excited at 255 nm in ethanol, with other lower-intensity maxima also present. sigmaaldrich.com The position and shape of the emission bands of ADC derivatives can be influenced by solvent polarity. researchgate.net In aprotic solvents, a broad fluorescence band around 470 nm is often observed, which is attributed to the formation of hydrogen-bonded dimers. researchgate.netacs.org In contrast, a sharper, more structured anthracene-like fluorescence is also seen, indicating the presence of multiple species or solvated states. acs.org

The incorporation of ADC into metal-organic frameworks (MOFs) can significantly alter its luminescent properties. These changes arise from ligand-to-metal charge transfer, metal-to-ligand charge transfer, or ligand-centered emissions that are modified by the coordination environment.

Table 1: Luminescent Properties of Anthracene Carboxylic Acid Derivatives

| Compound | Medium | Excitation Wavelength (λex) | Emission Wavelength (λem) | Notes |

|---|---|---|---|---|

| This compound | Solid State | 320 nm | - | Exhibits solid-state fluorescence. |

| 9-Anthracenecarboxylic acid | Ethanol | 255 nm | 411 nm | Additional lower maxima at 388, 435, and 458 nm. sigmaaldrich.com |

Excitation Spectra and Luminescence Quantum Yields

Excitation spectroscopy is used to determine the wavelengths of light that are most effective at inducing fluorescence. The excitation spectrum ideally mirrors the absorption spectrum, confirming that the absorbing species is responsible for the observed emission. For solid-state this compound, fluorescence can be prompted by excitation at 320 nm. In studies of related anthracene derivatives like 9,10-bis(phenylethynyl)anthracene, excitation wavelengths around 425 nm are used. omlc.org

The luminescence quantum yield (Φ) is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The substitution pattern on the anthracene core significantly impacts the quantum yield. For anthracenedicarboxylic acids, the following trend has been observed :

9,10-ADC (Φ = 0.12)

1,4-ADC (Φ = 0.25)

2,6-ADC (Φ = 0.32)

This data indicates that the symmetric substitution at the 9 and 10 positions in ADC results in a lower fluorescence efficiency compared to other isomers, likely due to different electronic and vibrational relaxation pathways in the excited state. The synthesis of various 9-anthracenecarboxamides, derivatives of ADC, has been pursued to develop new fluorescent probes, with their fluorescence parameters being investigated in solvents of varying polarities. nih.gov

Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements

Time-resolved fluorescence spectroscopy provides dynamic information about the excited state of a molecule, including the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. bmglabtech.com This technique typically involves exciting the sample with a short pulse of light and monitoring the subsequent decay of fluorescence intensity over time. bmglabtech.com

Techniques like Time-Correlated Single Photon Counting (TCSPC) are employed for these measurements. researchgate.netbiorxiv.org For example, the fluorescence lifetime of 9-anthracenecarboxylic acid has been measured using a TCSPC spectrometer with a hydrogen-filled flash lamp. researchgate.net Such measurements are crucial for understanding the kinetics of radiative and non-radiative decay processes that compete with fluorescence.

In the context of metal complexes, time-resolved laser-induced fluorescence spectroscopy (TRLFS) has been used to characterize the complexation of metal ions with carboxylic ligands. nih.gov For instance, TRLFS studies on the complexation of Americium(III) with pyromellitic acid determined distinct fluorescence lifetimes for the free ion (23.2 ns) and the 1:1 complex (27.2 ns). nih.gov Similar methodologies can be applied to ADC-metal complexes to probe the local environment of the ligand and the dynamics of metal-ligand interactions.

Electron Spin Resonance (ESR) Spectroscopy in Photochromic Systems

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for detecting and characterizing chemical species that have unpaired electrons, such as free radicals. nih.gov This method is particularly valuable for studying photochromic materials where light induces the formation of paramagnetic intermediates. nih.gov

In studies of coordination polymers based on 9,10-anthracenedicarboxylate (ADC), ESR spectroscopy has provided direct evidence for electron transfer photochromism. nih.gov For cadmium and zinc-based MOFs incorporating ADC, exposure to light results in a color change. nih.gov ESR analysis of these materials in their colored state reveals the formation of radical photoproducts. nih.gov Upon light activation, a sharp ESR signal appears, which is characteristic of photogenerated stable radicals delocalized over the ADC ligand. nih.govnih.gov This confirms that the photochromic mechanism involves a metal-assisted ligand-to-ligand electron transfer between adjacent ADC molecules, a process that would be difficult to verify without the specific sensitivity of ESR to radical species. nih.gov

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for determining the atomic and molecular structure of crystalline materials, providing fundamental insights into the solid-state arrangement of this compound and its derivatives.

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of the three-dimensional arrangement of atoms within a single crystal. This technique has been used to elucidate the molecular structure and crystal packing of ADC derivatives and their coordination polymers. nih.govmdpi.com For example, the structures of a 3D cadmium-ADC network, Cd₂(ADC)₂(DMF)₂(H₂O), and a 2D zinc-ADC layer, Zn(ADC)(H₂O)·DMA·H₂O, were fully characterized using SCXRD. nih.gov

The analysis provides detailed geometric parameters, such as bond lengths, bond angles, and intermolecular distances. mdpi.com This information is critical for understanding structure-property relationships, such as how the distances between ADC ligands in a MOF can influence the efficiency of photoinduced electron transfer. nih.gov In derivatives like 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, SCXRD confirms the molecular structure and reveals details about intermolecular contacts, such as hydrogen bonding, that stabilize the crystal lattice. mdpi.com

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of bulk, polycrystalline samples. Instead of a single crystal, a fine powder of the material is used, which produces a characteristic diffraction pattern. This pattern serves as a fingerprint for the crystalline phase.

PXRD is routinely used to confirm the phase purity of newly synthesized ADC-based materials, such as MOFs, ensuring that the bulk product corresponds to the structure determined by single-crystal X-ray diffraction. nih.gov It is also employed to characterize materials that are not available as large single crystals, such as crystalline nanorods of 9-anthracene carboxylic acid. researchgate.net Furthermore, PXRD can be used to study structural changes in the material, such as those occurring during solvent exchange or upon thermal treatment. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | ADC |

| 1,4-Anthracenedicarboxylic acid | 1,4-ADC |

| 2,6-Anthracenedicarboxylic acid | 2,6-ADC |

| 9-Anthracenecarboxylic acid | 9ACA, ANCA |

| N,N-dimethylformamide | DMF |

| N,N-dimethylacetamide | DMA |

| 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid | - |

| 9,10-bis(phenylethynyl)anthracene | - |

| Pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) | BTC |

| Cadmium | Cd |

| Zinc | Zn |

9,10 Anthracenedicarboxylic Acid As a Ligand in Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Design and Coordination Modes

Bridging Ligand Characteristics and Steric Bulk Influence

9,10-Anthracenedicarboxylic acid (H2ADC) is a rigid, planar aromatic compound featuring two carboxylic acid groups at the 9 and 10 positions of its anthracene (B1667546) core. Its molecular formula is C₁₆H₁₀O₄ and it has a high melting point of over 300°C, indicating strong intermolecular forces and thermal stability. A key feature of H2ADC is its large conjugated π-system, which allows it to act as a bridging ligand in coordination chemistry, forming stable complexes with metal ions. The presence of the bulky anthracene ring provides significant steric hindrance, a characteristic that can be strategically utilized in the design of metal-organic frameworks (MOFs). sigmaaldrich.comusf.edu This steric bulk can prevent π-π stacking between ligands within the framework, leading to the formation of non-interpenetrated structures with specific pore sizes. usf.edu This property is crucial for applications such as selective gas adsorption. usf.edu

Versatility of Coordination Modes in Metal Complexes

The deprotonated form of this compound, 9,10-anthracenedicarboxylate (ADC), demonstrates versatile coordination behavior when incorporated into metal complexes. The carboxylate functional groups can adopt various coordination modes. In lanthanide-based MOFs, for instance, the ADC ligand has been observed to assume multiple coordination modes where its carboxylate groups are significantly twisted away from the plane of the anthracene moiety. mdpi.com This flexibility in coordination allows for the construction of diverse three-dimensional networks with varying coordination environments around the metal centers. mdpi.com

Synthesis and Structural Elucidation of MOF Architectures

Lanthanide-Based MOFs Exhibiting Photoluminescence and Magnetism

Several lanthanide-based metal-organic frameworks (Ln-MOFs) have been synthesized using this compound as the organic linker. mdpi.com Hydrothermal synthesis involving lanthanide ions such as Eu³⁺, Tb³⁺, Er³⁺, and Tm³⁺ with H2ADC in dimethylformamide (DMF) has yielded three-dimensional networks. mdpi.com These Ln-MOFs crystallize in the triclinic system with the P-1 space group. mdpi.com The resulting structures exhibit ligand-based photoluminescence, although it is often quenched compared to the free H2ADC ligand. mdpi.com For example, in a series of Ln-ADC MOFs, the terbium-based structure showed the least quenching. mdpi.com In addition to photoluminescence, these materials can also exhibit interesting magnetic properties.

Table 1: Examples of Lanthanide-Based MOFs with 9,10-Anthracenedicarboxylate

| Lanthanide Ion | Chemical Formula | Crystal System | Space Group | Key Property |

|---|---|---|---|---|

| Eu³⁺, Tb³⁺ | {{[Ln₂(ADC)₃(DMF)₄·DMF]}n | Triclinic | P-1 | Photoluminescence mdpi.com |

Zirconium-Based MOFs (e.g., UiO-66(H2ADC)) and Isostructural Frameworks

Zirconium-based MOFs (Zr-MOFs) are known for their exceptional chemical and thermal stability. nih.gov A notable example utilizing this compound is UiO-66(H2ADC). This MOF is isostructural to the well-known UiO-66, which is typically synthesized with terephthalic acid. researchgate.net The synthesis of UiO-66(H2ADC) can be achieved through solvothermal methods. researchgate.net These frameworks possess a face-centered cubic topology. researchgate.net The incorporation of the bulkier H2ADC ligand in place of smaller linkers can influence the pore size and properties of the resulting MOF, making it a subject of interest for applications like gas storage. researchgate.net

Table 2: Comparison of UiO-66 and UiO-66(H2ADC)

| MOF | Organic Linker | Metal Cluster | Topology | Potential Application |

|---|---|---|---|---|

| UiO-66 | Terephthalic acid | Zr₆O₄(OH)₄ | Face-centered cubic | Gas storage, Catalysis nih.govyoutube.com |

Cadmium and Zinc Coordination Polymers

Coordination polymers of cadmium and zinc have been synthesized using this compound, resulting in structures with interesting photoactive properties. nih.gov For example, a three-dimensional network of Cd₂(ADC)₂(DMF)₂(H₂O) and a two-dimensional layered structure of Zn(ADC)(H₂O)·DMA·H₂O have been reported. nih.gov These compounds have been shown to exhibit electron transfer photochromism, where the formation of radical photoproducts occurs in the solid state. nih.gov Density functional theory calculations have suggested that this photochromism is a metal-assisted ligand-to-ligand electron transfer process between adjacent ADC molecules. nih.gov The shorter distances between ADC units in the zinc-based polymer, facilitated by the coordination bonds, led to a higher coloration efficiency compared to the cadmium analogue. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9,10-Anthracenedicarboxylate |

| Dimethylformamide |

| N,N-dimethylacetamide |

Influence of Reaction Conditions on MOF Structure and Properties

The synthesis of MOFs using this compound (H₂ADC) is highly sensitive to reaction conditions, which dictate the final topology, dimensionality, and properties of the resulting framework. Solvothermal and hydrothermal methods are the most common techniques employed, where careful control over parameters such as temperature, solvent, and the ratio of metal to ligand is crucial for obtaining high-quality crystalline materials with desired characteristics. researchgate.net

The choice of metal ion is a critical factor that directly influences the structural outcome. For example, the reaction of 9,10-anthracenedicarbonitrile, which oxidizes in situ to the dicarboxylate ligand, with various lanthanide nitrates in dimethylformamide (DMF) at 95°C yields a family of isostructural three-dimensional (3D) MOFs for lanthanides such as Praseodymium (Pr), Neodymium (Nd), Gadolinium (Gd), Terbium (Tb), Dysprosium (Dy), and Erbium (Er). However, under the same conditions, the use of Ytterbium (Yb) results in the formation of a two-dimensional (2D) layered MOF. This demonstrates that the specific ionic radius and coordination preference of the metal center can alter the dimensionality of the framework even when the organic linker and solvent system remain constant.

Furthermore, adjusting the proportions of metal salts, ligands, and solvents can be used to optimize the functional properties of the final MOF, including its fluorescence and gas adsorption capabilities. ruixibiotech.com The polarity of the solvent, reaction time, and reactant solubility must be carefully managed to produce nano-sized MOFs with uniform morphology and good yields. researchgate.net

Functional Properties of 9,10-Anthracenedicarboxylate-Based MOFs

The incorporation of the 9,10-anthracenedicarboxylate (ADC) ligand into MOFs imparts a range of valuable functional properties, from selective gas adsorption to interesting optical and magnetic behaviors.

Gas Adsorption and Separation Capabilities (Hydrogen, Methane)

MOFs constructed with ADC have been investigated for gas storage and separation, with performance being highly dependent on the resulting pore structure. scientificlabs.ie A notable example is Porous Coordination Network-13 (PCN-13), which demonstrates selective gas uptake. nih.gov While these frameworks are explored for hydrogen and methane (B114726) storage, their efficacy is directly tied to the porosity and the specific architecture derived from the ligand. scientificlabs.ie

A computational study of a theoretical MOF, IRMOF-993, based on the ADC linker, predicted a high methane adsorption capacity of 181 v(STP)/v. usf.edu However, the experimentally synthesized analogue, PCN-13, showed very limited methane uptake. usf.edu This discrepancy highlights the critical role of the real-world framework structure over theoretical predictions. In contrast, modifying the ligand by creating an expanded derivative, 5,5′-(9,10-anthracenediyl)di-isophthalate, led to the synthesis of PCN-14. This MOF exhibits a high methane adsorption capacity of 230 v/v at 290 K and 35 bar, surpassing the U.S. Department of Energy (DOE) target. usf.edunih.govcolab.ws

For hydrogen storage, the strategy often involves creating frameworks with high surface area and optimizing the binding energy between the MOF and H₂ molecules. nih.gov PCN-13, due to its specific pore characteristics, demonstrates selective adsorption of hydrogen over gases like nitrogen and carbon monoxide. nih.govusf.edu

Table 1: Properties of Notable MOFs Containing an Anthracene-Based Core

| MOF Name | Ligand | Metal Ion(s) | Key Properties |

| PCN-13 | This compound | Zn(II) | Ultramicroporous; selective adsorption of H₂ and O₂ over N₂ and CO; limited CH₄ uptake. nih.govusf.edu |

| PCN-14 | 5,5′-(9,10-anthracenediyl)di-isophthalate | Cu(II) | Nanoscopic cages; high methane storage capacity (230 v/v); Langmuir surface area of 2176 m²/g. usf.edunih.gov |

| Cd-ADC MOF | This compound | Cd(II) | 3D network; exhibits electron transfer photochromism. usf.edu |

| Zn-ADC MOF | This compound | Zn(II) | 2D layer; shows photochromism with higher coloration efficiency than the Cd analogue. usf.edu |

| Ln-ADC MOFs | This compound | Eu, Tb, Er, Tm, etc. | Ligand-based photoluminescence; field-induced slow magnetic relaxation. |

Porosity Characteristics: Nanotubular and Ultramicroporous Structures

The structure of the ADC ligand directly leads to the formation of MOFs with unique porosity. PCN-13 is a prime example of an ultramicroporous MOF built using this linker. nih.gov Its framework features confined pores with a diameter of approximately 3.5 Å. usf.edu This ultramicroporosity is a direct consequence of the bulky nature of the anthracene core, which restricts the pore size during the self-assembly process. Such small, uniform pore dimensions are ideal for separating gas molecules based on their kinetic diameters, leading to the selective adsorption behavior observed in PCN-13. usf.edu The architecture can also be described as forming nanotubular channels, which are potentially useful for greener applications in gas separation and storage. scientificlabs.ie

Ligand Size and Functional Group Effects on Adsorption Capacity

The size and functionality of the linker are determining factors in the gas adsorption capacity of a MOF. The case of PCN-13 versus PCN-14 provides a clear illustration of this principle. The 9,10-anthracenedicarboxylate ligand in PCN-13 is sterically hindered, resulting in a compact, ultramicroporous structure with a low surface area (estimated at 150 m²/g via CO₂ adsorption) and limited void space, which is unfavorable for storing large quantities of methane. usf.edu

To overcome this limitation, a larger, more complex ligand, 5,5′-(9,10-anthracenediyl)di-isophthalate, was designed and used to synthesize PCN-14. This expanded ligand effectively increases the distance between the metal nodes, creating much larger nanoscopic cages within the framework. usf.edu This architectural change results in a significantly higher Langmuir surface area of 2176 m²/g and a pore volume of 0.87 cm³/g. nih.govresearchgate.net Consequently, PCN-14 exhibits a high methane uptake, demonstrating that rational ligand design—specifically increasing its size and altering the position of the coordinating carboxylate groups—is a powerful strategy for tuning the porosity and enhancing the gas storage capacity of MOFs.

Table 2: Gas Adsorption Data for Anthracene-Based MOFs

| MOF Name | Gas | Pressure | Temperature | Adsorption Capacity |

| PCN-14 | Methane (CH₄) | 35 bar | 290 K | 230 v(STP)/v |

| PCN-13 | Methane (CH₄) | N/A | N/A | Very limited uptake |

| PCN-13 | Hydrogen (H₂) | ~1 atm | 77 K | Selective adsorption over N₂ and CO |

Photoactivity and Photochromic MOFs

MOFs synthesized from this compound can exhibit photoactivity, particularly photochromism, where the material changes color upon exposure to light. This behavior has been observed in frameworks constructed with cadmium (Cd) and zinc (Zn). usf.edu

Upon irradiation, these materials undergo a color change due to an electron transfer process. Density functional theory (DFT) calculations have shown that this photochromism is a metal-assisted, ligand-to-ligand electron transfer between adjacent ADC molecules within the crystal lattice. This process generates stable radical species that are delocalized over the anthracene core, leading to changes in the material's absorption of visible light. usf.edu

The efficiency of this photochromic behavior is also structure-dependent. For instance, a 2D zinc-based MOF showed higher coloration efficiency and a greater quantity of photogenerated radicals compared to a 3D cadmium-based analogue, a difference attributed to the shorter distances between ADC components in the zinc framework. usf.edu This light-induced radical formation presents a novel pathway for designing hybrid photochromic materials for applications in optical switching and information storage. usf.edu

Chemical Modification Strategies

The chemical landscape of this compound offers multiple avenues for modification, including oxidation, reduction, and substitution reactions. These transformations can target either the carboxylic acid functionalities or the aromatic backbone, leading to a diverse array of derivatives with tailored properties.

Oxidation Reactions and Derivative Formation

While the anthracene core of this compound is susceptible to oxidation, the reaction can be controlled to yield specific derivatives. The 9 and 10 positions of anthracene are electronically rich and are the preferred sites of electrophilic attack and oxidation. nih.gov Oxidation of the anthracene moiety can lead to the formation of anthraquinone (B42736) derivatives, a reaction well-documented for the parent anthracene molecule. nih.gov In the case of this compound, further oxidation could potentially lead to the formation of 9,10-anthraquinone-2,3-dicarboxylic acid, although specific research on this transformation is not widely reported.

A notable example of a derivative formed through an oxidation-related process is the synthesis of 9,10-dihydroxyanthracene carboxylic acid esters. This process involves the catalytic oxidation of anthracene in a carboxylic acid medium, followed by esterification.

Reduction Reactions and Functional Group Modification

The carboxylic acid groups of this compound can be reduced to primary alcohols, yielding 9,10-bis(hydroxymethyl)anthracene. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. nih.govmdpi.com Another effective reagent for this purpose is borane (B79455) (BH₃) complexed with a carrier like tetrahydrofuran (B95107) (THF), which shows good selectivity for carboxylic acids. mdpi.com

This reduction opens up further possibilities for functionalization, as the resulting diol can undergo a range of reactions typical for alcohols, such as esterification and etherification, to introduce new functional groups.

Substitution Reactions at Carboxylic Acid Groups or Aromatic Ring

Substitution reactions provide a versatile toolkit for modifying this compound. These can occur at the carboxylic acid groups or on the aromatic ring.

At the Carboxylic Acid Groups:

The carboxylic acid groups are readily converted into a variety of functional derivatives.

Esterification: The formation of esters, such as dimethyl 9,10-anthracenedicarboxylate, can be achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. rsc.org

Amidation: Amide derivatives can be synthesized through the coupling of this compound with primary or secondary amines. This reaction often requires the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base and potentially a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt).

At the Aromatic Ring:

The anthracene core can undergo electrophilic substitution reactions. The electron-withdrawing nature of the two carboxylic acid groups deactivates the aromatic rings towards electrophilic attack. However, under forcing conditions, substitution may occur. The positions for electrophilic attack on the anthracene ring are typically at the 1, 4, 5, and 8 positions, as the 9 and 10 positions are already substituted.

Condensation Reactions and Derivative Synthesis (e.g., 9,10-AnB)

Condensation reactions are a powerful method for creating more complex molecules from this compound. A key example is the synthesis of N,N'-di-n-butyl-9,10-anthracenedicarboxamide (9,10-AnB). This is achieved through a condensation reaction between this compound and n-butylamine.

Another important class of derivatives synthesized via condensation are oxadiazoles. For instance, 9,10-bis(2-phenyl-1,3,4-oxadiazole) derivatives of anthracene have been prepared. These materials are of interest for their potential as n-type emitters in organic light-emitting diodes (OLEDs).

| Derivative | Synthetic Method | Precursors | Potential Application |

| N,N'-di-n-butyl-9,10-anthracenedicarboxamide (9,10-AnB) | Condensation | This compound, n-butylamine | Organic electronics |

| 9,10-bis(2-phenyl-1,3,4-oxadiazole) anthracene derivatives | Condensation | This compound derivative, phenylhydrazine | Organic light-emitting diodes (OLEDs) |

Cocrystallization as a Modulatory Approach for Solid-State Properties

Cocrystallization is a technique used to modify the solid-state properties of a molecule by incorporating a second, different molecule (a coformer) into the crystal lattice. This approach is particularly useful for tuning properties like solubility and melting point without altering the covalent structure of the active molecule.

Hydrogen Bonding and Noncovalent Interactions in Cocrystals

The formation and stability of cocrystals are governed by noncovalent interactions, with hydrogen bonding playing a crucial role. nih.gov The carboxylic acid groups of this compound are excellent hydrogen bond donors and acceptors, making the molecule an ideal candidate for forming cocrystals with a variety of coformers, particularly those containing complementary functionalities like pyridine (B92270) groups.

In cocrystals of carboxylic acids with pyridine-containing molecules, robust hydrogen bonds are often formed between the carboxylic acid proton and the pyridine nitrogen atom. These interactions can lead to the formation of well-defined supramolecular structures, such as one-dimensional chains or two-dimensional sheets.

Derivatization and Functionalization of 9,10 Anthracenedicarboxylic Acid

Altering Photophysical Properties

The strategic modification of the photoluminescent properties of organic molecules through cocrystal engineering is a prominent area of materials science. This technique involves the incorporation of a fluorescent molecule (fluorophore) and a co-former into a crystalline lattice, which can lead to significant changes in the solid-state emission characteristics of the fluorophore. These alterations are often the result of new intermolecular interactions, such as hydrogen bonds and π–π stacking, introduced in the cocrystal structure, which can modify the electronic states of the fluorophore.

While 9,10-anthracenedicarboxylic acid is recognized for its inherent luminescent properties and its role as a ligand in the development of fluorescent metal-organic frameworks (MOFs), specific research detailing the systematic alteration of its photoluminescence emission exclusively through cocrystallization with various co-formers is not extensively documented in publicly available literature. cenmed.comsigmaaldrich.com

However, studies on closely related anthracene (B1667546) derivatives provide insight into the potential for tuning photoluminescence via this method. For instance, research on 9-anthracenecarboxylic acid (a mono-carboxylic acid derivative) has demonstrated that its cocrystallization with different dipyridine co-formers can lead to tunable photophysical properties. researchgate.net Similarly, the solid-state emission of 9-anthraldehyde (B167246) has been successfully tuned from green to red by forming cocrystals with different co-formers, a change attributed to varying π–π and charge-transfer interactions within the cocrystal structures. mdpi.com

These examples with structurally similar compounds suggest that the photoluminescence of this compound could, in principle, be modulated through cocrystallization. The formation of cocrystals could alter the packing of the anthracene cores, thereby influencing excimer formation and modifying the emission wavelengths and quantum yields. Theoretical calculations on this compound have shown that its geometry changes significantly between the ground and excited states, a factor that is sensitive to the crystalline environment and could be exploited through cocrystal formation. researchgate.net

Advanced Research Applications and Emerging Technologies Utilizing 9,10 Anthracenedicarboxylic Acid

Chemical Sensing and Probe Development

The anthracene (B1667546) core of 9,10-anthracenedicarboxylic acid serves as a robust scaffold for the design of fluorescent probes, particularly for the detection of reactive oxygen species (ROS). These probes are instrumental in elucidating the roles of ROS in various biological and chemical processes.

Singlet Oxygen Detector Probes (e.g., ABDA, 9,10-Anthracenediyl-bis(methylene)dimalonic acid)

Derivatives of this compound, such as 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA or ABMDMA), are widely used as specific probes for singlet oxygen (¹O₂). sigmaaldrich.commedchemexpress.comabmole.comcaymanchem.com ABDA is a water-soluble and highly fluorescent compound that can be photobleached by singlet oxygen to form its corresponding endoperoxide. medchemexpress.comcaymanchem.comabcam.com This reaction leads to a decrease in absorbance and fluorescence, which can be monitored spectrophotometrically to quantify the generation of singlet oxygen. medchemexpress.comabmole.comresearchgate.net

Another notable probe is diethyl-3-3′-(9,10-anthracenediyl)bis acrylate (B77674) (DADB), a cell-permeable anthracene derivative that is highly selective for singlet oxygen. nih.gov Similar to ABDA, the fluorescence of DADB is diminished upon reacting with singlet oxygen to form an endoperoxide. nih.gov This property allows for the monitoring of singlet oxygen formation within living cells during processes like photodynamic therapy. nih.gov

The table below summarizes the key characteristics of these singlet oxygen probes.

| Probe Name | Abbreviation | Detection Principle | Key Features |

| 9,10-Anthracenediyl-bis(methylene)dimalonic acid | ABDA, ABMDMA | Photobleaching upon reaction with ¹O₂ | Water-soluble, specific for ¹O₂. sigmaaldrich.commedchemexpress.comnih.govohsu.edu |

| Diethyl-3-3′-(9,10-anthracenediyl)bis acrylate | DADB | Decrease in fluorescence upon reaction with ¹O₂ | Cell-permeable, highly selective for ¹O₂. nih.gov |

Mechanisms of Interaction with Biological and Chemical Systems

The fundamental mechanism behind the detection of singlet oxygen by anthracene-based probes like ABDA involves a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. researchgate.net In this process, the anthracene moiety of the probe reacts with singlet oxygen to form a stable endoperoxide. medchemexpress.comresearchgate.net This reaction disrupts the conjugated π-system of the anthracene core, leading to a loss of fluorescence, or photobleaching. medchemexpress.comresearchgate.net

The interaction of these probes extends to complex biological environments. For instance, ABDA is known to bind to lipopolysaccharides (LPS) present in cell membranes. sigmaaldrich.com In neutral aqueous solutions, ABDA carries four negative charges upon full deprotonation, which helps to stabilize the ion-pair complex and facilitates its selective recognition of LPS. sigmaaldrich.com This property, combined with its ability to detect singlet oxygen, makes it a valuable tool for studying oxidative stress at the cellular level. The anthracene chromophore is central to the development of organic photochemistry, with derivatives being used in applications such as probing DNA cleavage. rroij.com

Exploration in Organic Electronic Devices

The unique electronic and photophysical properties of this compound and its derivatives have led to their exploration in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs).

Hole Blocking Layer Materials for Enhanced Device Efficiency

In the architecture of an OLED, a hole-blocking layer (HBL) plays a crucial role in enhancing device efficiency by confining charge carriers (holes and electrons) to the emissive layer, thereby increasing the probability of radiative recombination. oled.comias.ac.in Materials derived from this compound have been investigated for their potential as hole-blocking materials. alfa-chemistry.com The use of such materials can improve both the efficiency and the stability of OLED devices. alfa-chemistry.com Anthracene and its derivatives are studied as core components for blue fluorescent materials in OLEDs due to their excellent photoluminescence and electroluminescence properties. researchgate.net

The effectiveness of a hole-blocking material is determined by its electron mobility and its ability to create a barrier for holes. The table below illustrates the impact of different hole-blocking materials on OLED performance.

| Hole Blocking Material | Electron Mobility | Effect on Recombination Zone |

| Bphen | High | Wide recombination zone in the HBL |

| Alq3 | Moderate | - |

| TPBi | Low | - |

| TAZ | Very Low | - |

This table is a generalized representation based on the principles of HBL function in OLEDs. researchgate.net

Improving Interface Properties in Hybrid Systems

The performance of hybrid organic-inorganic systems, such as dye-sensitized solar cells (DSSCs), is highly dependent on the properties of the interface between the organic and inorganic components. The adsorption behavior of molecules like 9-anthracenecarboxylic acid (AnCA) on metal oxide surfaces, such as rutile TiO₂, has been studied to understand and improve these interfaces. acs.org When deposited on a rutile TiO₂ (110) surface, AnCA molecules adsorb and form a commensurate herringbone c-(2 × 2) structure. acs.org This ordered assembly is stabilized by π–π interactions between the anthracene cores. acs.org Understanding such interactions is key to designing more efficient hybrid electronic devices.

Materials for Gas Storage and Separation Systems

The rigid and planar structure of this compound, along with its ability to act as a bridging ligand, makes it an excellent building block for the synthesis of Metal-Organic Frameworks (MOFs). sigmaaldrich.comscientificlabs.ie These crystalline materials are characterized by high porosity and large surface areas, making them promising candidates for gas storage and separation applications. unt.edursc.org

MOFs constructed from 9,10-anthracenedicarboxylate linkers, such as PCN-13, exhibit ultramicroporous structures that are well-suited for the selective adsorption of gases. nih.gov For instance, desolvated PCN-13 has demonstrated selective adsorption of oxygen and hydrogen over nitrogen and carbon monoxide. nih.gov The ability to tune the pore size and chemical environment within these MOFs by selecting appropriate organic linkers like this compound is a key advantage in developing materials for clean energy applications, including hydrogen and methane (B114726) storage, and carbon dioxide capture. sigmaaldrich.comscientificlabs.ieunt.edursc.org

The table below provides examples of MOFs based on this compound and their applications.

| MOF Name | Linker | Key Feature | Application |

| PCN-13 | 9,10-Anthracenedicarboxylate | Ultramicroporous structure | Selective gas adsorption (O₂ and H₂ over N₂ and CO). nih.gov |

| LMOF-271 | 9,10-Anthracenedicarboxylate | - | Hydrogen storage, gas separation, luminescent applications. |

| UiO-66(H₂ADC) | 9,10-Anthracenedicarboxylate | - | Hydrogen storage, gas separation, luminescent applications. |

Photoactive Materials for Molecular Switching and Actuation

The ability of the anthracene moiety to undergo light-induced structural changes makes this compound a prime candidate for creating materials that respond to optical stimuli. This has led to significant research in molecular switching and actuation technologies.

Photochromic materials reversibly change their color upon exposure to light, a property valuable for applications in optical data storage, anti-counterfeiting, and smart displays. nih.govrsc.org this compound (H2ADC) has been successfully employed as a photoactive ligand to construct novel electron transfer photochromic complexes. nih.gov

In one study, H2ADC was used to synthesize a three-dimensional cadmium-based network and a two-dimensional zinc-based layered structure. nih.gov Both of these coordination polymers demonstrated electron transfer photochromism when irradiated, resulting in the formation of radical photoproducts and a visible color change. nih.gov The process involves a metal-assisted, ligand-to-ligand electron transfer between adjacent ADC molecules. nih.gov DFT calculations confirmed that upon irradiation, stable radicals are formed and delocalized across the ADC components. nih.gov A key finding was that the efficiency of this photochromic behavior is dependent on the structure; the zinc-based complex, which had shorter distances between the ADC components, showed a higher coloration efficiency and a greater quantity of photogenerated radicals compared to the cadmium complex. nih.gov

Comparison of Photochromic Properties in ADC-Based Coordination Polymers

| Characteristic | Cd2(ADC)2(DMF)2(H2O) | Zn(ADC)(H2O)·DMA·H2O |

|---|---|---|

| Structure | Acentric 3D Network | 2D Layer |

| Photochromism Mechanism | Electron transfer with radical photoproduct formation nih.gov | |

| Electron Transfer Process | Metal-assisted ligand-to-ligand transfer between ADC molecules nih.gov | |

| Coloration Efficiency | Standard | Higher (due to shorter inter-ADC distance) nih.gov |

| Quantity of Photogenerated Radicals | Standard | Larger nih.gov |

This research demonstrates that carboxylic acid ligands like H2ADC can be used to create electron transfer photochromic complexes without the need for traditional viologen acceptors, opening a new avenue for designing hybrid photochromic materials. nih.gov

Photoactuators are materials that convert light energy directly into mechanical motion. Molecular crystals composed of anthracene derivatives are of significant interest for developing such devices, including artificial muscles and robotics, due to their ability to undergo reversible light-induced mechanical movements driven by a [4+4] photodimerization reaction. researchgate.net

Research into a family of anthracene carboxylic acid derivatives has aimed to discover materials with improved photomechanical properties. researchgate.net In this context, the modification of 9-anthracene carboxylic acid (9AC) by adding a second carboxylic acid group to form this compound was explored. researchgate.net The goal was to accelerate the photomechanical response by increasing the rate of the spontaneous backward reaction of the photodimer at room temperature. researchgate.net However, this modification resulted in a topologically unfavorable packing within the crystal, which ultimately hindered the desired photomechanical effect. researchgate.net This highlights a critical challenge in the design of photoactuators: molecular modifications intended to enhance one property can inadvertently lead to changes in crystal packing that suppress photoreactivity. researchgate.net

Role in Advanced Fluorescent Material Development

The extensive conjugated π-system inherent to the anthracene core of this compound makes it a valuable building block for fluorescent materials. sigmaaldrich.comsigmaaldrich.comcenmed.com Its structure provides intrinsic luminescent properties that are being harnessed in various applications. sigmaaldrich.comsigmaaldrich.com The carboxylic acid groups attached to the anthracene backbone allow the molecule to act as a bridging ligand, connecting to metal ions to form larger structures like metal-organic frameworks (MOFs) while retaining the fluorescent character of the anthracene unit. sigmaaldrich.comresearchgate.net The rigid and planar nature of the molecule contributes to its strong fluorescence, making derivatives based on this scaffold interesting candidates for studies on the optical properties of advanced materials. researchgate.net

Biomedical Research Probes (e.g., Photosensitizers for Reactive Oxygen Species Generation)

In biomedical research, particularly in the context of photodynamic therapy (PDT), there is a critical need for probes that can accurately detect and measure reactive oxygen species (ROS). nih.govnih.gov ROS, such as singlet oxygen (¹O₂), are the cytotoxic agents generated by photosensitizers upon light irradiation to destroy diseased cells. nih.gov Derivatives of this compound have been developed as highly selective probes for this purpose.

A notable example is the cell-permeable analog, diethyl-3-3′-(9,10-anthracenediyl)bis acrylate (DADB). nih.govnih.gov This probe was specifically designed to be highly selective for singlet oxygen. nih.gov A unique and advantageous property of DADB is that its fluorescence emission decreases upon oxidation by ¹O₂ through the formation of a stable endoperoxide. nih.govrsc.org This inverse response allows for the quantitative monitoring of ¹O₂ formation in living cells during PDT. nih.gov Studies have shown that DADB can successfully detect ¹O₂ generated by various photosensitizers localized in different cellular organelles, including the endoplasmic reticulum, mitochondria, and lysosomes. nih.gov

Detection of Singlet Oxygen (¹O₂) by DADB Probe with Various Photosensitizers

| Photosensitizer | Subcellular Localization | ¹O₂ Detection by DADB |

|---|---|---|

| Photofrin | Mitochondria | Yes nih.gov |

| HPPH | Endoplasmic Reticulum / Golgi | Yes nih.gov |

| LuPc | Lysosomes | Yes nih.gov |

| WST11 (Palladium bacteriopheophorbide) | - | No significant change nih.govnih.gov |

The table shows the effectiveness of the DADB probe in detecting singlet oxygen generated by photosensitizers in different parts of a cell. The probe's fluorescence decreases upon detection. WST11 is noted to produce mainly other oxygen radicals in aqueous environments, which DADB does not detect, confirming the probe's selectivity for ¹O₂. nih.govnih.gov

The high selectivity and cell permeability of DADB make it a powerful tool for investigating the mechanisms of PDT and understanding the role of singlet oxygen in oxidative stress pathways. nih.govrsc.org

Computational and Theoretical Insights into 9,10 Anthracenedicarboxylic Acid Systems

Density Functional Theory (DFT) for Ground State Properties

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules in their lowest energy state, known as the ground state.

Electronic Structure and HOMO-LUMO Gap Analysis

The electronic properties of 9,10-Anthracenedicarboxylic acid are crucial to its function as an organic linker in frameworks. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key information about chemical reactivity and stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests higher chemical reactivity and polarizability. nih.gov